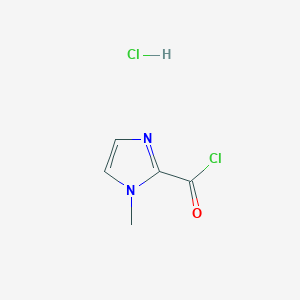![molecular formula C13H18N2O3S B2400311 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-87-6](/img/structure/B2400311.png)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MSOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. MSOP is a piperidinecarboxamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a competitive antagonist of the TRPM8 channel, blocking the influx of calcium ions into cells in response to cold temperatures or other stimuli. This inhibition of TRPM8 channels leads to a reduction in cold-induced pain and other physiological effects.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of TRPM8 channels, the reduction of cold-induced pain, and the modulation of thermoregulation. 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and migraine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for TRPM8 channels, as well as its ability to block the channel in a competitive manner. However, one limitation of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is its potential toxicity at high doses, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, including the development of more selective TRPM8 channel blockers, the investigation of its potential applications in the treatment of various diseases, and the study of its effects on other physiological processes. Additionally, more research is needed to determine the optimal dosing and administration of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide for various applications.
Métodos De Síntesis
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting piperidine-4-sulfonyl chloride with an amide. These methods have been used to synthesize 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide with high yields and purity.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures and pain. 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been used to study the role of TRPM8 channels in pain perception, thermoregulation, and other physiological processes.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAEFDIVQLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

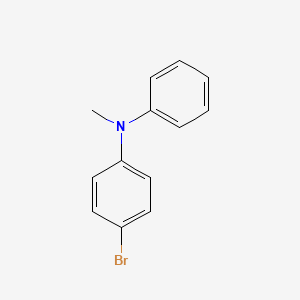
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
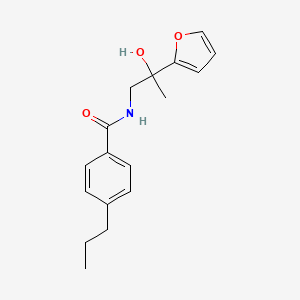
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)
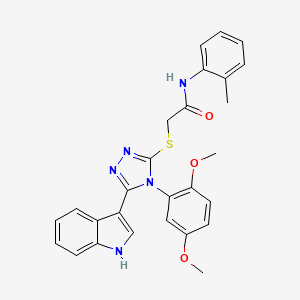
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
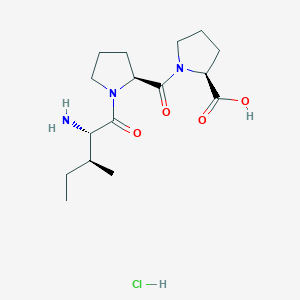
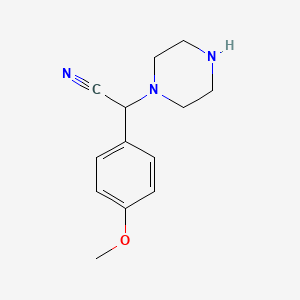

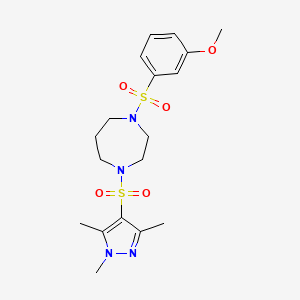
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
